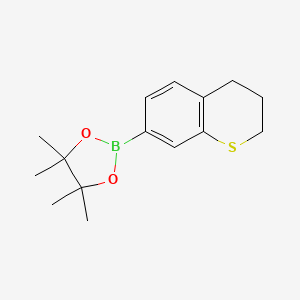
4,4,5,5-Tetramethyl-2-(thiochroman-7-yl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dihydro-2H-1-benzothiopyran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a benzothiopyran ring system fused with a dioxaborolane moiety
Métodos De Preparación
The synthesis of 2-(3,4-dihydro-2H-1-benzothiopyran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the benzothiopyran ring followed by the introduction of the dioxaborolane group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters to achieve cost-effective and efficient synthesis.
Análisis De Reacciones Químicas
2-(3,4-dihydro-2H-1-benzothiopyran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiopyran ring to its fully saturated form.
Substitution: The dioxaborolane group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(3,4-dihydro-2H-1-benzothiopyran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the construction of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials, including polymers and electronic devices, due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which 2-(3,4-dihydro-2H-1-benzothiopyran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves interactions with specific molecular targets. The benzothiopyran ring can interact with biological macromolecules, while the dioxaborolane group can participate in reversible covalent bonding with nucleophiles. These interactions can modulate various biochemical pathways, making the compound a valuable tool in chemical biology and medicinal chemistry research.
Comparación Con Compuestos Similares
Similar compounds to 2-(3,4-dihydro-2H-1-benzothiopyran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
2-(3,4-dihydro-2H-1-benzothiopyran-7-yl)ethyl dimethylamine: This compound features a similar benzothiopyran ring but with an ethyl dimethylamine group instead of the dioxaborolane moiety.
2-(3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl trimethylsilane: This compound has an ethynyl trimethylsilane group, offering different reactivity and applications.
3-(3,4-dihydro-2H-1-benzothiopyran-7-yl)propan-1-amine: This compound contains a propan-1-amine group, providing distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H21BO2S |
|---|---|
Peso molecular |
276.2 g/mol |
Nombre IUPAC |
2-(3,4-dihydro-2H-thiochromen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BO2S/c1-14(2)15(3,4)18-16(17-14)12-8-7-11-6-5-9-19-13(11)10-12/h7-8,10H,5-6,9H2,1-4H3 |
Clave InChI |
SHCYJTBRHZBOIZ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCCS3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






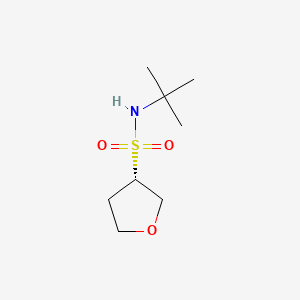
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]prop-2-enamide](/img/structure/B13491152.png)
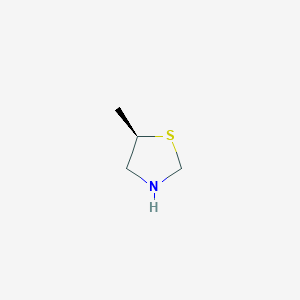

![N-(5-{2-azaspiro[4.4]nonane-2-sulfonyl}-2-methoxyphenyl)benzenesulfonamide](/img/structure/B13491165.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13491176.png)
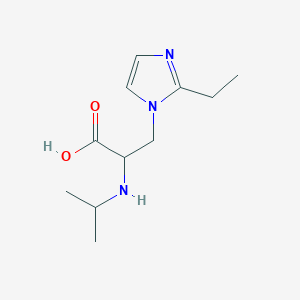
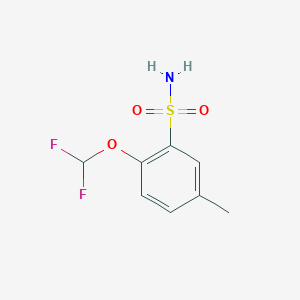
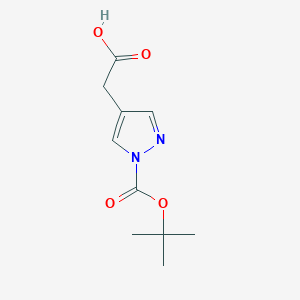
![2-Cyanobenzo[b]thiophene-3-sulfonamide](/img/structure/B13491211.png)
